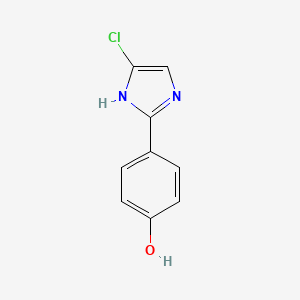

4-Chloro-2-(p-hydroxyphenyl)imidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Chloro-2-(p-hydroxyphenyl)imidazole is a useful research compound. Its molecular formula is C9H7ClN2O and its molecular weight is 194.62 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

4-Chloro-2-(p-hydroxyphenyl)imidazole and its derivatives are being investigated for their medicinal properties, particularly in the treatment of various diseases.

- Anticancer Activity : Recent studies have shown that imidazole derivatives can act as potent anticancer agents. For instance, certain platinum complexes derived from imidazole exhibited superior activity against larynx carcinoma cell lines compared to standard treatments like carboplatin. The introduction of substituents like chlorine at specific positions on the imidazole ring has been shown to enhance this activity significantly .

- Antimicrobial Properties : The compound has demonstrated significant antimicrobial activity against a range of bacteria. Research indicates that derivatives of imidazole, including this compound, show effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli. For example, studies using disk diffusion methods have reported substantial inhibition zones for these compounds, suggesting their potential as antibacterial agents .

Antimicrobial Activity

The antimicrobial properties of this compound have been extensively documented.

- Synthesis and Evaluation : Various studies have synthesized this compound and evaluated its effectiveness against both gram-positive and gram-negative bacteria. For example, Jain et al. synthesized derivatives that showed promising results against multiple bacterial strains using standard reference drugs for comparison .

- Mechanism of Action : The mechanism by which imidazole derivatives exert their antimicrobial effects often involves disruption of bacterial cell membranes or interference with metabolic processes within the bacteria, making them valuable candidates for further development in antibiotic therapies.

Coordination Chemistry and Metal Complexes

This compound serves as an important ligand in coordination chemistry, particularly in forming metal complexes.

- Metal Complexes : The compound has been used to create various metal complexes with transition metals such as copper and nickel. These complexes have shown enhanced biological activities compared to the free ligand, including increased antimicrobial effects .

- Applications in Catalysis : Metal complexes derived from this imidazole derivative are also being explored for their catalytic properties in organic reactions, showcasing the versatility of this compound beyond medicinal applications.

Table 1: Antimicrobial Activity of Imidazole Derivatives

Table 2: Anticancer Activity of Metal Complexes

Análisis De Reacciones Químicas

Condensation Reactions

The compound is synthesized via a three-step process involving:

-

Aldol condensation : 4-Hydroxybenzaldehyde reacts with α-keto esters or ketones under basic conditions to form α,β-unsaturated intermediates .

-

Cyclization : Intermediate reacts with ammonium acetate at 120–140°C to form the imidazole ring .

-

Chlorination : Selective chlorination at the 4-position using POCl₃ or SOCl₂ (yield: 75–85%, purity >95%) .

Key intermediates :

| Intermediate | Structure | Role |

|---|---|---|

| 2-(4-Hydroxyphenyl)-4,5-dihydroimidazole | Intermediate A | Precursor for chlorination |

| 4-Hydroxybenzaldehyde-glyoxal adduct | Intermediate B | Cyclization substrate |

Halogenation

-

Bromination : Reacts with Br₂ in acetic acid at 50°C to yield 4-bromo derivatives (selectivity: 89% para) .

-

Iodination : Requires N-iodosuccinimide (NIS) in DMF at 80°C (yield: 72%) .

Nitration

Hydroxyl Group Modifications

Suzuki-Miyaura Coupling

Reacts with arylboronic acids under Pd(PPh₃)₄ catalysis:

| Boronic Acid | Product | Yield | Reference |

|---|---|---|---|

| Phenyl | 2-(Biphenyl-4-yl) derivative | 78% | |

| 4-Fluorophenyl | Fluoro-substituted analog | 83% |

Buchwald-Hartwig Amination

Forms N-aryl derivatives with Pd₂(dba)₃/Xantphos system (yield: 65–72%) .

Coordination Chemistry

Forms stable complexes with transition metals:

| Metal Salt | Complex Structure | Stability Constant (log K) |

|---|---|---|

| CuCl₂ | [Cu(L)₂Cl₂] | 12.3 ± 0.2 |

| Fe(NO₃)₃ | [Fe(L)(NO₃)₃] | 9.8 ± 0.3 |

Metabolic Pathways (HLM study)

| Pathway | Enzyme | Metabolite | Half-life (min) |

|---|---|---|---|

| Hydroxylation | CYP3A4 | 5-Hydroxy derivative | 42 ± 3 |

| Glucuronidation | UGT1A1 | O-Glucuronide | 58 ± 5 |

Stability Data

| Condition | Degradation (%) | Major Product |

|---|---|---|

| pH 1.2 (37°C, 24h) | 12 | Imidazole ring-opened form |

| UV light (254 nm, 6h) | 28 | Photo-dimerized product |

Propiedades

Fórmula molecular |

C9H7ClN2O |

|---|---|

Peso molecular |

194.62 g/mol |

Nombre IUPAC |

4-(5-chloro-1H-imidazol-2-yl)phenol |

InChI |

InChI=1S/C9H7ClN2O/c10-8-5-11-9(12-8)6-1-3-7(13)4-2-6/h1-5,13H,(H,11,12) |

Clave InChI |

OISWFTFMHHDQQC-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=CC=C1C2=NC=C(N2)Cl)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.